

SHR-A1811: A Technical Overview of a Novel HER2-Targeting Antibody-Drug Conjugate

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Compound of Interest

Compound Name: MC-Gly-Gly-Phe-Gly-(R)-
Cyclopropane-Exatecan

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An In-depth Guide for Researchers and Drug Development Professionals

Executive Summary

SHR-A1811 is a third-generation, HER2-directed antibody-drug conjugate (ADC) demonstrating significant promise in the treatment of a range of HER2-expressing solid tumors. [1] Developed by Shanghai Hengrui Pharmaceutical Co., Ltd., this novel agent is engineered with a favorable pharmacokinetic profile and a potent anti-tumor effect, even in tumors with low HER2 expression. [2][3] SHR-A1811's design incorporates the monoclonal antibody trastuzumab, a stable and cleavable linker, and a novel topoisomerase I inhibitor payload, SHR169265. [2] A key design feature is its optimized drug-to-antibody ratio (DAR) of approximately 6, which aims to balance efficacy and safety. [2][4] Preclinical and extensive clinical studies have shown SHR-A1811 to have a manageable safety profile and robust anti-tumor activity in heavily pretreated patient populations across various cancer types, including breast, gastric, colorectal, and non-small cell lung cancer. [1][2]

Molecular Composition and Design

SHR-A1811 is a complex molecule meticulously designed for targeted drug delivery. Its structure consists of three primary components:

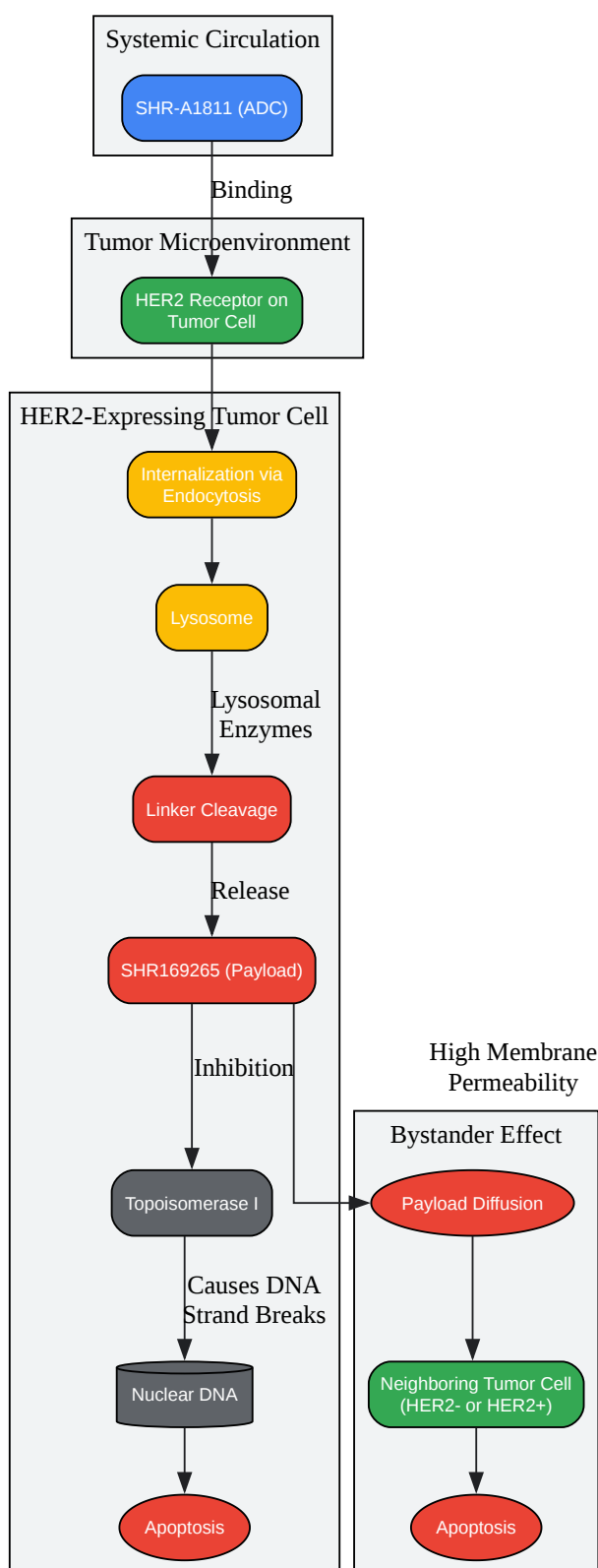
- **Monoclonal Antibody:** Trastuzumab, a well-characterized humanized IgG1 monoclonal antibody that binds to the extracellular domain of the HER2 receptor. [2]

- **Payload:** SHR169265, a novel and potent topoisomerase I inhibitor. This payload was specifically designed for improved membrane permeability, strong cytotoxicity, and faster systemic clearance compared to deruxtecan's payload, DXd.[\[2\]](#)[\[5\]](#)
- **Linker:** A stable, cleavable peptide-based linker designed to securely attach the payload to the antibody in circulation and release it efficiently within the target tumor cells.[\[2\]](#)[\[6\]](#) This linker contributes to the high plasma stability of the ADC, with less than 2% of the payload released in human plasma after 21 days.[\[7\]](#)

A critical aspect of SHR-A1811's design is its drug-to-antibody ratio (DAR) of approximately 6.[\[2\]](#)[\[4\]](#) This was optimized to provide a balance between potent anti-tumor efficacy and a favorable safety profile, distinguishing it from other HER2-targeting ADCs like T-DXd, which has a DAR of 8.[\[2\]](#)[\[4\]](#)

Mechanism of Action

The therapeutic action of SHR-A1811 is a multi-step process designed to selectively destroy cancer cells expressing the HER2 receptor.



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Figure 1: Mechanism of Action of SHR-A1811

- **Target Binding:** SHR-A1811 circulates in the bloodstream and selectively binds to HER2 receptors on the surface of tumor cells.
- **Internalization:** Following binding, the ADC-receptor complex is internalized into the cell via endocytosis.
- **Payload Release:** Inside the cell, the complex is trafficked to the lysosome, where enzymes cleave the linker, releasing the active payload, SHR169265.[2]
- **Induction of Apoptosis:** The released SHR169265 payload inhibits topoisomerase I, an enzyme essential for DNA replication and repair. This inhibition leads to DNA damage and ultimately triggers programmed cell death (apoptosis).[2]
- **Bystander Effect:** A key feature of SHR-A1811 is its potent bystander killing effect. The highly permeable SHR169265 payload can diffuse out of the target cell and kill neighboring tumor cells, regardless of their HER2 expression status.[2][4] This is particularly advantageous in heterogenous tumors.

Preclinical Development

A series of preclinical studies were conducted to establish the pharmacologic profile and anti-tumor activity of SHR-A1811.

In Vitro Studies

SHR-A1811 demonstrated HER2-dependent growth inhibition across a variety of breast and gastric cancer cell lines.[2][7] The payload, SHR169265, showed approximately three times more potent cell-killing activity than a DXd analog.[7] Furthermore, SHR169265 exhibited about five times higher membrane permeability, which is consistent with the observed strong bystander effect.[7] In a co-culture system of HER2-positive (SK-BR-3) and HER2-negative (MDA-MB-468) cells, SHR-A1811 effectively killed both cell types, with an IC₅₀ of 0.28 nM on the HER2-negative cells.[7]

In Vivo Animal Studies

In multiple mouse xenograft models with varying levels of HER2 expression (high, moderate, and low), SHR-A1811 led to dose-dependent tumor growth inhibition and, in some cases,

tumor regression.[2][5] Its anti-tumor activity was found to be at least comparable to a synthesized T-DXd biosimilar.[2]

Preclinical Safety and Pharmacokinetics

SHR-A1811 exhibited a favorable pharmacokinetic profile with good stability in the plasma of different species.[2] Toxicology studies in cynomolgus monkeys established a highest non-severely toxic dose (HNSTD) of 40 mg/kg, with the thymus identified as the main target organ.[2][5] Notably, no deaths or lung lesions were observed at doses up to 70 mg/kg over 42 days, suggesting a better safety profile concerning interstitial lung disease (ILD) compared to some other ADCs.[7]

Clinical Development

SHR-A1811 has been evaluated in numerous clinical trials across a wide range of solid tumors, demonstrating significant clinical activity.

Phase I First-in-Human Trial (NCT04446260)

This global, multicenter, first-in-human study enrolled 391 heavily pretreated patients with advanced HER2-expressing or -mutated solid tumors.[1] The trial evaluated escalating doses from 1.0 mg/kg to 8.0 mg/kg administered intravenously every 3 weeks.[1] The recommended Phase II dose was determined to be 4.8 or 6.4 mg/kg for different tumor types.[8][9]

Table 1: Efficacy Results from Phase I Trial (NCT04446260)[1][8]

Patient Cohort	N	Objective Response Rate (ORR)	Median Progression-Free Survival (PFS)	Median Duration of Response (DOR)
HER2-Positive Breast Cancer	136	79.1%	20.0 months	23.6 months
HER2-Low Breast Cancer	110	62.0%	11.0 months	12.2 months
Non-Breast Solid Tumors	145	40.0%	3.4 - 8.5 months	15.2 months
All Patients	307	59.9%	Not Reported	Not Reported

Table 2: Key Safety Findings from Phase I Trial (NCT04446260)[1][8]

Adverse Event (AE)	Any Grade	Grade ≥3
Any Treatment-Related AE (TRAE)	98.2%	63.2%
Decreased Neutrophil Count	Not Reported	38.8%
Anemia	46.5%	Not Reported
Decreased White Blood Cell Count	Not Reported	22.8%
Nausea	48.2%	Not Reported
Alopecia	40.2%	0.0%
Interstitial Lung Disease (ILD)	2.6%	0.8% (Grade 3)

HORIZON-Lung Study in NSCLC (NCT04818333)

This Phase 1/2 study evaluated SHR-A1811 in patients with pretreated, advanced HER2-mutant non-small cell lung cancer (NSCLC).[10][11]

Table 3: Efficacy in HER2-Mutant NSCLC (HORIZON-Lung)[4][10]

Metric	Result
Objective Response Rate (ORR)	74.5%
Median Progression-Free Survival (PFS)	11.5 months
12-month PFS Rate	48.6%
Median PFS (with brain metastases)	11.3 months
12-month Overall Survival (OS) Rate	88.2%

The incidence of ILD was notably low at 8.5%, with only one case of grade 3 ILD.[4]

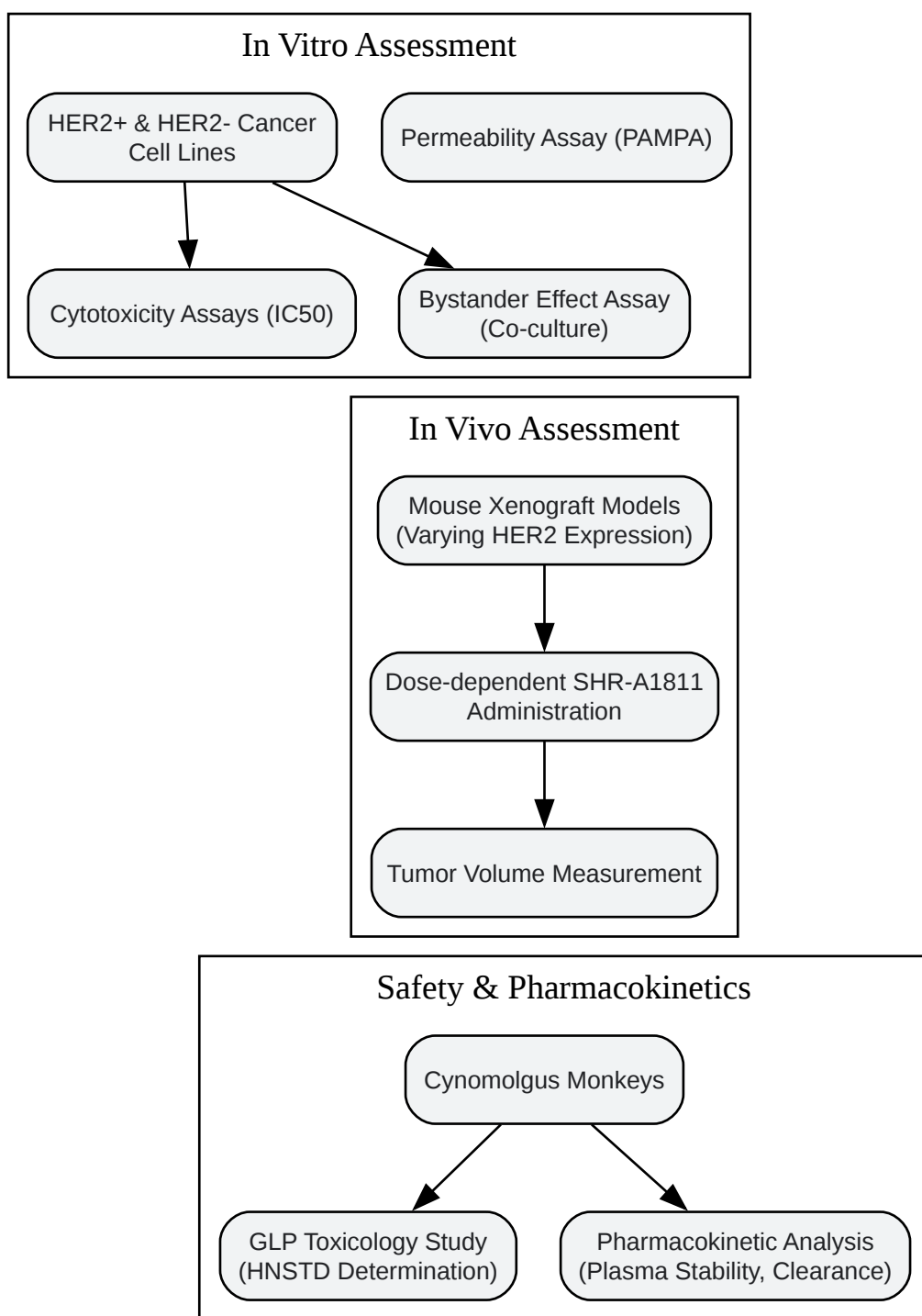
Neoadjuvant Trials in Breast Cancer

- HR+/HER2-Low Breast Cancer (NCT05911958): This Phase II study is evaluating SHR-A1811 as a neoadjuvant treatment.[12][13] In the first stage with 35 patients, the ORR was 74.3%.[12] All patients experienced a TRAE, with grade 3 or higher TRAEs occurring in 39.4% of patients, most commonly neutropenia and leukopenia.[13]
- FASCINATE-N in HER2+ Breast Cancer (NCT05582499): This Phase II trial compared neoadjuvant SHR-A1811 monotherapy, SHR-A1811 plus pyrotinib, and standard chemotherapy.[14] The pathological complete response (pCR) rates were similar across all three arms (63.2%, 62.5%, and 64.4%, respectively), indicating high efficacy for the ADC-based regimens.[14]

Experimental Protocols

Detailed experimental protocols are critical for the replication and interpretation of research findings.

Preclinical Study Workflow



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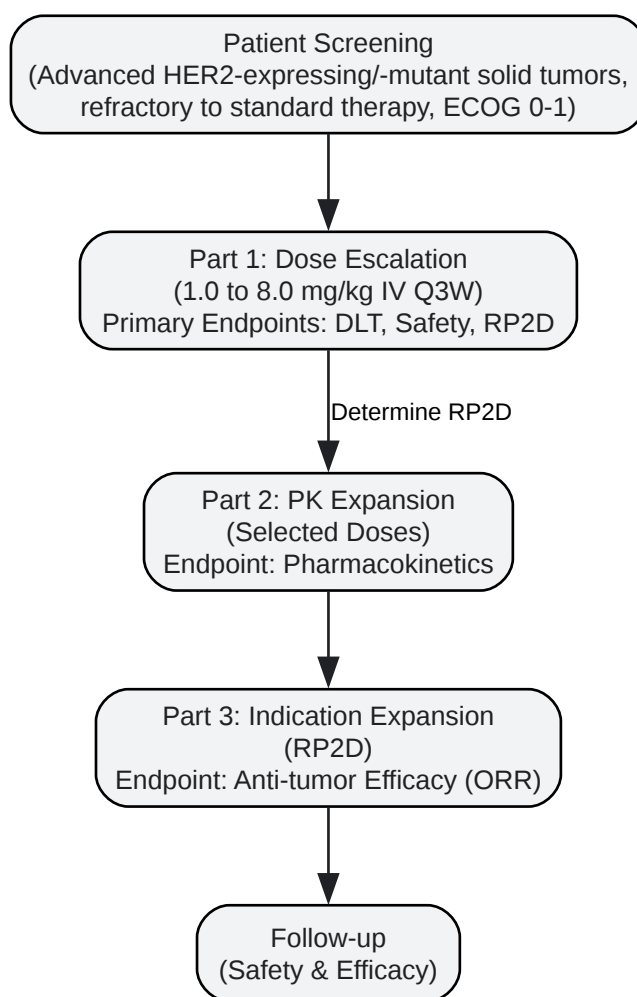
Figure 2: General Preclinical Evaluation Workflow for SHR-A1811

- Bystander Killing Effect Assay: HER2-positive (e.g., SK-BR-3) and HER2-negative (e.g., MDA-MB-468) cells were co-cultured and treated with 10 nM of the ADC for 5 days. Cell

numbers were then analyzed to determine the killing effect on the HER2-negative population.
[2]

- Cynomolgus Monkey Toxicology Study: SHR-A1811 was administered intravenously every 3 weeks for a total of 5 doses. Clinical signs, body weight, food consumption, and clinical pathology were monitored. Blood samples were collected to measure concentrations of the ADC, total antibody, and free payload.[2]

Clinical Trial Protocol: Phase I Dose Escalation (NCT04446260)



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